![molecular formula C18H18ClNO2 B2774348 (2-Chlorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone CAS No. 1208686-09-2](/img/structure/B2774348.png)
(2-Chlorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone
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Overview
Description
“(2-Chlorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds involves the use of different cyclic or acyclic precursors, and the reaction conditions are reported in the literature . The product is usually obtained as a white solid .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by the pyrrolidine ring and its derivatives . The structure is confirmed by various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are influenced by the different substituents on the vibrational spectra, particularly on the triazole ring .Scientific Research Applications
Nonlinear Optics
CPP exhibits remarkable nonlinear optical (NLO) properties. Researchers have studied its second and third harmonic generation capabilities at different wavelengths. The static and dynamic polarizability of CPP surpasses that of urea, making it a potential candidate for optoelectronic device fabrication .
Antihistaminic and Sedative-Hypnotic Activities
While not directly related to CPP, its structural analogs have been evaluated for antihistaminic and sedative-hypnotic effects. These studies explore the potential pharmacological applications of similar compounds .
Anti-Inflammatory Effects
A synthetic derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), has demonstrated inhibitory effects on nitric oxide (NO) and hydrogen peroxide (H2O2) production in synoviocytes. This suggests potential anti-inflammatory applications .
Synthesis of Pyrazoles
CPP derivatives can serve as building blocks for synthesizing 1,3,5-trisubstituted-1H-pyrazoles. These compounds have diverse applications, including pharmaceuticals and agrochemicals .
Organic Synthesis
CPP and its analogs are useful in organic synthesis. For instance, they play a role in preparing tetrahydroquinoline derivatives, which find applications in medicinal chemistry .
Computational Chemistry Studies
Researchers have employed computational methods to optimize CPP’s molecular geometry, study vibrational modes, and explore electronic properties. Understanding its HOMO-LUMO gap and electrostatic potential maps aids in predicting its behavior in various contexts .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, to which this compound belongs, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to exhibit notable bioactivity, thereby resulting in extensive investigation .
Result of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Action Environment
It’s known that the synthetic strategies used in the creation of pyrrolidine compounds can influence their biological profiles .
properties
IUPAC Name |
(2-chlorophenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-22-15-8-6-13(7-9-15)14-10-11-20(12-14)18(21)16-4-2-3-5-17(16)19/h2-9,14H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIXSNPVLVMNJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone |
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